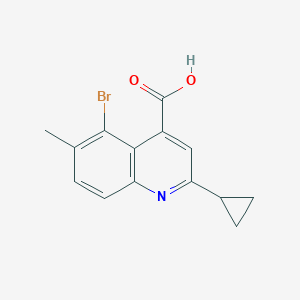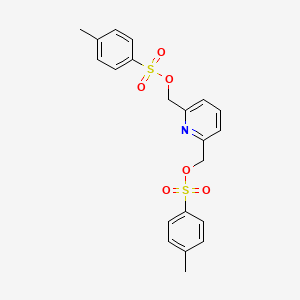
2,6-Bis(tosyloxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(tosyloxymethyl)pyridine is an organic compound with the molecular formula C21H21NO6S2 It is a derivative of pyridine, where the hydrogen atoms at the 2 and 6 positions are replaced by tosyloxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tosyloxymethyl)pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The tosylation reaction replaces the hydroxyl groups with tosyloxymethyl groups, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(tosyloxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxymethyl groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield a 2,6-bis(aminomethyl)pyridine derivative.
Aplicaciones Científicas De Investigación
2,6-Bis(tosyloxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry:
Catalysis: The compound can be used to prepare metal complexes that serve as catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(tosyloxymethyl)pyridine depends on its specific application. In substitution reactions, the tosyloxymethyl groups act as leaving groups, allowing nucleophiles to attack the pyridine ring. In catalysis, the compound can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A precursor to 2,6-Bis(tosyloxymethyl)pyridine, with hydroxyl groups instead of tosyloxymethyl groups.
2,6-Bis(benzyloxymethyl)pyridine: Similar structure but with benzyloxymethyl groups.
2,6-Bis(aminomethyl)pyridine: Contains aminomethyl groups instead of tosyloxymethyl groups.
Uniqueness
This compound is unique due to the presence of tosyloxymethyl groups, which are good leaving groups in substitution reactions.
Propiedades
Fórmula molecular |
C21H21NO6S2 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[6-[(4-methylphenyl)sulfonyloxymethyl]pyridin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H21NO6S2/c1-16-6-10-20(11-7-16)29(23,24)27-14-18-4-3-5-19(22-18)15-28-30(25,26)21-12-8-17(2)9-13-21/h3-13H,14-15H2,1-2H3 |
Clave InChI |
KCJWMIHVOLGTPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC(=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


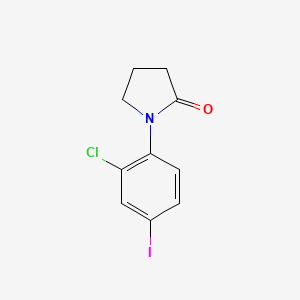

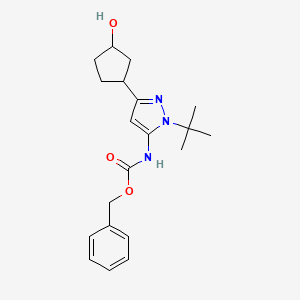
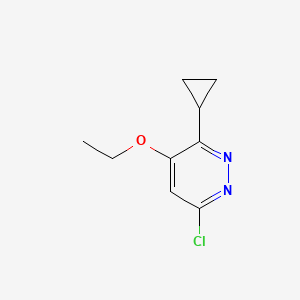
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
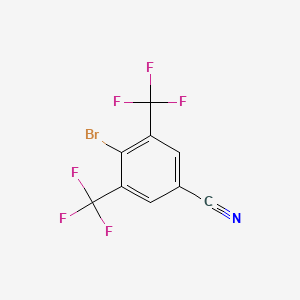
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
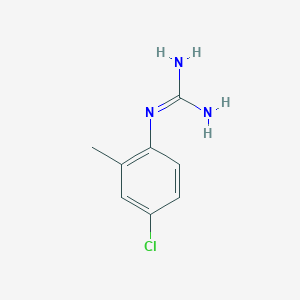


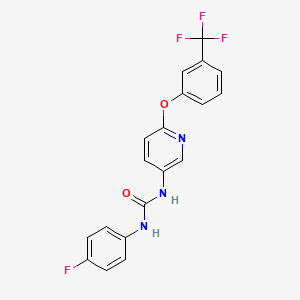
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
